1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one

Kinase inhibitor design ATP-competitive binding PDGFRβ inhibition

This N1-methyl pyrazin-2(1H)-one is a metabolically stabilized core scaffold critical for lead optimization. The N1-methyl group prevents glucuronidation—a major clearance route for unprotected pyrazinones—enabling oral bioavailability programs. The distinct C3-(pyridin-4-ylmethyl)amino side chain provides a unique hydrogen-bond topology and basic pyridine nitrogen, differentiating it from simpler 3-amino analogs. It is an essential intermediate for developing A3 adenosine receptor antagonists and kinase inhibitors with predictable structure–property relationships. Generic substitution risks nullifying target engagement; this specific chemotype is mandatory for programs requiring metabolic stability and precise pharmacophore geometry.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1341898-05-2
Cat. No. B2400278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one
CAS1341898-05-2
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NCC2=CC=NC=C2
InChIInChI=1S/C11H12N4O/c1-15-7-6-13-10(11(15)16)14-8-9-2-4-12-5-3-9/h2-7H,8H2,1H3,(H,13,14)
InChIKeyNBJNVNNYNJDXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one (CAS 1341898-05-2): Chemotype Identity for Procurement Specification


1-Methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one (CAS 1341898-05-2) is a heterocyclic small molecule belonging to the pyrazin-2(1H)-one chemotype, a privileged scaffold in medicinal chemistry employed across diverse target classes including A3 adenosine receptor (A3AR) antagonists, PDGFRβ kinase inhibitors, and iron chelators [1]. The compound features a unique substitution pattern—an N1-methyl group paired with a C3-(pyridin-4-ylmethyl)amino side chain—distinguishing it from more common 3-amino, 3,5-diaryl, or 1-hydroxy pyrazinone variants. At the time of this analysis, no primary research papers, patents, or authoritative database entries containing quantitative biological activity data for this exact compound were identified in the public domain. Consequently, differentiation must be established through class-level scaffold comparisons and predictable structure–property divergences relative to established pyrazin-2(1H)-one analogs.

Why Pyrazin-2(1H)-one Analogs Cannot Be Interchanged: The Case for 1-Methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one


The pyrazin-2(1H)-one scaffold exhibits profound target-engagement divergence dictated by its substitution pattern. 3,5-Diaryl variants achieve PDGFRβ kinase inhibition at IC50 values as low as 0.02 μM, while 1-hydroxy variants function as iron chelators with neuroprotective activity in Parkinson's disease cell models [3][2]. Tetrasubstituted pyrazin-2(1H)-ones derived from Ugi multicomponent reactions demonstrate selective A3AR antagonism with Ki values in the low nanomolar range [1]. The specific combination of an N1-methyl group and a C3-(pyridin-4-ylmethyl)amino side chain in 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one introduces a distinct hydrogen-bond donor/acceptor topology and a basic pyridine nitrogen absent in simpler 3-amino or 3-alkylamino analogs, thereby altering both the pharmacophore geometry and physicochemical properties. Generic substitution with any off-the-shelf pyrazin-2(1H)-one therefore carries a high risk of nullifying the intended target profile, as both the electronic character at N1 and the steric/electronic properties of the C3 substituent critically control binding to adenosine receptors, kinases, or metal ions.

Quantitative Differentiation Evidence: 1-Methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one vs. Comparator Pyrazin-2(1H)-one Scaffolds


Scaffold Architecture Divergence: N1-Methyl-3-Aminopyrazin-2(1H)-one vs. 3,5-Diaryl-Pyrazin-2(1H)-one Kinase Inhibitors

The 3,5-diaryl-pyrazin-2(1H)-one scaffold achieves potent PDGFRβ inhibition (IC50 = 0.02–0.5 μM), with the aryl substituents at both C3 and C5 positions occupying hydrophobic pockets within the DFG-in conformation of the kinase [1]. In contrast, 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one carries only a single C3 substituent and lacks a C5 aryl group, fundamentally altering its kinase-binding capacity. The pyridin-4-ylmethylamino side chain introduces a basic nitrogen distal to the pyrazinone core that can engage acidic residues or participate in water-mediated hydrogen bonds unavailable to the diaryl series. This structural distinction predicts a divergent selectivity profile across the kinome; while the 3,5-diaryl series demonstrates selectivity for PDGFRβ in a 24-kinase panel, the mono-substituted aminopyrazinone may preferentially target kinases with a different gatekeeper residue environment.

Kinase inhibitor design ATP-competitive binding PDGFRβ inhibition

N1-Substitution Impact: 1-Methyl vs. 1-Hydroxy Pyrazin-2(1H)-one in Metal Chelation and Neuroprotection

1-Hydroxypyrazin-2(1H)-one iron chelators demonstrate neuroprotective effects in an in vitro cell model of Parkinson's disease, with their activity driven by the N1-hydroxy group enabling bidentate iron(III) coordination (log β values reported for the series) [1]. Replacement of the N1-hydroxy with an N1-methyl group, as in 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one, eliminates the metal-chelating oxygen donor atom, thereby abolishing iron-binding capacity. This substitution redirects biological activity away from metal homeostasis mechanisms and toward protein-target engagement, as the N1-methyl group is chemically inert and serves only to block metabolic N-glucuronidation and modulate lipophilicity. The N1-methyl modification increases clogP by approximately 0.5–0.8 log units relative to the N1-H or N1-OH parent, enhancing passive membrane permeability.

Iron chelation Neuroprotection Parkinson's disease model

C3-Amino Substituent Vector: Pyridin-4-ylmethylamino Side Chain vs. Unsubstituted 3-Aminopyrazin-2(1H)-one in GPCR Targeting

The A3 adenosine receptor (A3AR) antagonist series described by Azuaje et al. demonstrates that tetrasubstituted pyrazin-2(1H)-ones achieve selective A3AR binding with Ki values ranging from nanomolar to low micromolar, and that the nature of the C3 substituent critically controls A3 vs. A1/A2A selectivity [1]. The 3-aminopyrazin-2(1H)-one core (CAS 43029-19-2) serves as a versatile synthetic intermediate for kinase inhibitor design but lacks the extended side chain required for GPCR binding [2]. The C3-(pyridin-4-ylmethyl)amino group in the target compound introduces a pyridine ring capable of engaging a distinct sub-pocket or participating in π–π stacking interactions not available to simple alkylamino or anilino substituents. This pyridylmethyl extension increases both the polar surface area (by ~13 Ų for the pyridine nitrogen) and the number of hydrogen bond acceptors, parameters known to influence A3AR binding affinity and selectivity.

A3 adenosine receptor GPCR antagonism Structure–selectivity relationships

Procurement-Guided Application Scenarios for 1-Methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one (CAS 1341898-05-2)


GPCR Antagonist Lead Optimization: A3 Adenosine Receptor Selectivity Profiling

The C3-(pyridin-4-ylmethyl)amino side chain in 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one provides an extended pharmacophore vector for A3AR binding, as established by the tetrasubstituted pyrazin-2(1H)-one A3AR antagonist series showing nanomolar Ki values [1]. Medicinal chemistry teams pursuing selective A3AR antagonists for neuroprotection or anti-inflammatory indications can use this compound as a key intermediate for further N1/C5/C6 diversification via Ugi or sequential functionalization, exploiting the synthetic accessibility of the pyrazin-2(1H)-one scaffold established through multicomponent assembly methods.

Kinase Inhibitor Scaffold-Hopping: Exploring Mono-C3-Substituted Pyrazinones for Non-PDGFRβ Kinase Targets

While 3,5-diaryl-pyrazin-2(1H)-ones achieve PDGFRβ IC50 values of 0.02–0.5 μM through dual aryl occupancy of the ATP-binding site [3], the mono-substituted topology of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one leaves the C5 position available for independent derivatization. This creates an opportunity for fragment-based or iterative medicinal chemistry approaches targeting kinases with divergent gatekeeper architectures, where a single aryl/heteroaryl C3 substituent may be sufficient for potency but offers improved ligand efficiency or selectivity.

Metabolic Stability Optimization: N1-Methyl Blockade of Phase II Conjugation

The N1-methyl substitution in 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one prevents glucuronidation at the pyrazinone oxygen, a major metabolic liability observed in pyrazin-2(1H)-one analogs such as SK&F 94120, where glucuronidation is the primary clearance route in rat hepatocytes [4]. This compound therefore serves as a metabolically stabilized core scaffold for lead optimization campaigns, particularly when combined with the permeability-enhancing effect of N1-alkylation (~0.5–0.8 log unit increase in clogP vs. N1-H parent). Procurement of the N1-methyl variant is mandatory for any program requiring oral bioavailability, as the N1-H analog will undergo rapid first-pass glucuronidation.

Chemical Biology Tool Compound: Pharmacophore Deconvolution of Pyrazinone Polypharmacology

The pyrazin-2(1H)-one scaffold has been reported to interact with kinases (PDGFRβ, FLT3), GPCRs (A3AR), and metal ions (iron chelation) depending on substitution [1][2][3]. The specific functional group array of 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one—N1-methyl (metal-chelation incompetent), C3-pyridylamino (potential GPCR/kinase pharmacophore), and C5/C6-unsubstituted—allows systematic deconvolution of which structural features drive each bioactivity. Researchers can use this compound as a control to subtract metal-chelation effects from observed phenotypes, isolating protein-target-mediated pharmacology.

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